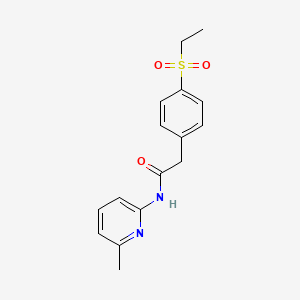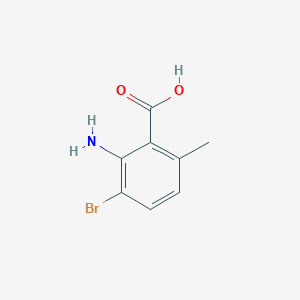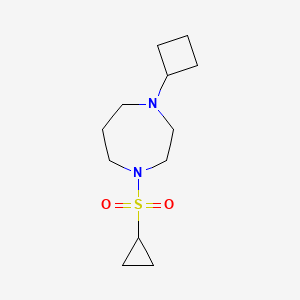
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Evaluation of Electronic and Biological Interactions
The study conducted on N-[4-(Ethylsulfamoyl)phenyl]acetamide utilized the Gaussian 16 W DFT tool to investigate the compound's structural parameters, electron behavior, wave function, and biological properties. The research focused on the compound's behavior in polar aprotic liquids, analyzing optimized geometrical properties, electron localization functions, and intermolecular interactions. The HOMO-LUMO orbital band gap energy was determined in water and DMSO, providing insights into the compound's reactivity. Intramolecular interactions were studied using the NBO method, and charge transfer energies were explained. Vibrational spectroscopic assignments were determined through quantum computation. Additionally, the study predicted the drug mechanism ADMET and mol inspiration values and conducted a molecular docking study to investigate the compound's potential fungal and cancer activities .
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides revealed the existence of three pairs of cis and gauche conformers. The stability of these conformers and their populations were justified by orbital and electrostatic interactions. The study also observed the reversal of the cis/gauche population ratio in different solvents, suggesting the coalescence of the gauche components in solution. X-ray single crystal analysis provided further insights into the solid-state conformation of these compounds .
Hydrogen Bond Studies in Substituted Acetamides
A series of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and characterized by various spectroscopic methods. Variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds in solution. X-ray crystallography determined the molecular structure of selected compounds, and NBO studies established the electronic behavior of the intramolecular hydrogen bonds .
Synthesis of Biologically Active Derivatives
A new series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their biological activity. The synthesis involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles. The compounds were tested against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with some showing promising activity .
Structure/Activity Studies Related to Opioid Agonists
The synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were described, with variations in N-acyl, N-alkyl, and amino functions. The study identified potent compounds with substituted-aryl groups, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which exhibited potent naloxone-reversible analgesic effects in a mouse model .
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-22(20,21)14-9-7-13(8-10-14)11-16(19)18-15-6-4-5-12(2)17-15/h4-10H,3,11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNWIWJYSXGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)



![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)


![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)